Phenylalanine, 3-hydroxy-alpha-methyl- Phenylalanine, 3-hydroxy-alpha-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535746
InChI: InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
SMILES: CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Phenylalanine, 3-hydroxy-alpha-methyl-

CAS No.:

Cat. No.: VC13535746

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Phenylalanine, 3-hydroxy-alpha-methyl- -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Standard InChI Key CAHPJJJZLQXPKS-JTQLQIEISA-N
Isomeric SMILES C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N
SMILES CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Canonical SMILES CC(CC1=CC(=CC=C1)O)(C(=O)O)N

Introduction

Phenylalanine, 3-hydroxy-alpha-methyl-, also known as 3-Hydroxy-alpha-methyl-DL-tyrosine, is a derivative of the amino acid phenylalanine. It features a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, distinguishing it from standard phenylalanine. This compound is primarily utilized in pharmaceutical applications, particularly in the treatment of hypertension, due to its role as a precursor to catecholamines like dopamine and norepinephrine .

Biological Effects

This compound is involved in neurotransmitter synthesis, serving as a precursor for dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. Additionally, it has shown potential antihypertensive effects by acting as a central nervous system agent that modulates blood pressure through catecholamine pathways.

Research Findings

Research on interaction studies indicates that Phenylalanine, 3-hydroxy-alpha-methyl- may interact with various receptors involved in neurotransmitter signaling pathways. These interactions highlight its potential utility in treating neurological disorders and cardiovascular diseases.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
TyrosineC9H11NO3Precursor to dopamine; lacks methyl group
MethyldopaC10H13NO4Antihypertensive agent; contains additional hydroxyl group
L-DOPAC9H11NO3Used in Parkinson's disease treatment; direct dopamine precursor
PhenylalanineC9H11NO2Essential amino acid; primary building block for proteins
Phenylalanine, 3-hydroxy-alpha-methyl-C10H13NO3Features a hydroxyl group at the 3-position and an alpha-methyl group

Phenylalanine, 3-hydroxy-alpha-methyl- stands out due to its specific structural modifications that enhance its biological activity while providing unique pharmacological effects compared to its analogs.

Synthesis and Applications

Various methods exist for synthesizing Phenylalanine, 3-hydroxy-alpha-methyl-, including chemical synthesis pathways that involve the modification of phenylalanine or tyrosine derivatives. This compound is primarily used in pharmaceutical applications, particularly in the treatment of hypertension and potentially in neurological disorders.

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